

Spectroscopic Profile of Sulfanilic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sulfanilic acid

CAS No.: 97675-28-0

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **sulfanilic acid** (4-aminobenzenesulfonic acid), a key intermediate in the synthesis of various dyes and sulfa drugs. The following sections detail the characteristic spectral data obtained from Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with detailed experimental protocols for each technique.

Introduction to Sulfanilic Acid

Sulfanilic acid ($C_6H_7NO_3S$) is a white to off-white crystalline solid that exists as a zwitterion ($H_3N^+C_6H_4SO_3^-$) in its solid state, a property that contributes to its high melting point.^{[1][2][3]} Its structure, consisting of an aniline core sulfonated at the para position, gives rise to a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and the study of its chemical transformations.^{[1][2]}

Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **sulfanilic acid**.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands of **Sulfanilic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3450	Strong	O-H Stretch (from zwitterion)	[4]
3330	Medium	N-H Asymmetric Stretch	[4]
2855	-	C-H Symmetric and Antisymmetric Vibrations	[5]
1639, 1572	-	NH ₂ Scissoring	[5]
1490	-	Aromatic C=C Bending	[5]
1185	Strong	Asymmetric SO ₂ Stretch	[4]
1155	Medium	Symmetric SO ₂ Stretch	[4]

Note: The appearance of specific bands can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Visible Absorption Data for **Sulfanilic Acid**

Solvent	λ_{\max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Reference(s)
Water (pH 3.4)	470	4.7 x 10 ³ (for derivative with NS)	[4]
Methanol	Not Specified	Not Specified	[6]

Note: The λ_{\max} and molar absorptivity of **sulfanilic acid** are highly dependent on the solvent and the pH of the solution due to the presence of both acidic and basic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shift Data for **Sulfanilic Acid**

Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
D ₂ O	7.586	d	2H	Protons ortho to -SO ₃ H	[7]
D ₂ O	6.853	d	2H	Protons ortho to -NH ₃ ⁺	[7]
DMSO-d ₆	7.78 - 7.10	m	4H	Aromatic Protons	[8]

Table 4: ¹³C NMR Chemical Shift Data for **Sulfanilic Acid**

Solvent	Chemical Shift (δ) ppm	Assignment	Reference(s)
D ₂ O	152.461	C-NH ₃ ⁺	[7]
D ₂ O	134.889	C-SO ₃ H	[7]
D ₂ O	129.748	CH ortho to -SO ₃ H	[7]
D ₂ O	118.109	CH ortho to -NH ₃ ⁺	[7]

Note: Chemical shifts are referenced to a standard (e.g., DSS for D₂O, TMS for DMSO-d₆). The zwitterionic nature of **sulfanilic acid** influences the chemical shifts.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **sulfanilic acid** are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **sulfanilic acid** to identify its functional groups.

Methodology: Thin Solid Film Method[9]

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **sulfanilic acid** in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small beaker or test tube.[9]
- Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, deposit a drop of the **sulfanilic acid** solution onto the center of the salt plate.[9]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. If the film is too thin (resulting in weak IR peaks), add another drop of the solution and allow it to dry.[9]
- Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
- Data Collection: Obtain the IR spectrum according to the instrument's operating procedure.
- Post-Analysis: Clean the salt plate with a suitable solvent (e.g., acetone) and return it to the desiccator.[9]

Alternative Method: KBr Pellet Technique[10][11]

- Grinding: Grind a small amount of **sulfanilic acid** with dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Pellet Formation: Transfer the finely ground powder to a pellet press and apply high pressure to form a thin, transparent KBr disk.
- Spectrum Acquisition: Place the KBr disk in the sample holder of the spectrometer and obtain the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) of **sulfanilic acid** in a solution.

Methodology: Solution-State Analysis[12][13][14]

- Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[14]
- Sample Preparation: Prepare a dilute solution of **sulfanilic acid** in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.5).[13][14]
- Cuvette Cleaning: Clean a quartz cuvette by rinsing it with the solvent to be used for the measurement.[12][13]
- Blank Measurement: Fill the cuvette with the pure solvent and place it in the spectrophotometer. This will serve as the blank to correct for absorbance from the solvent and the cuvette.[12][14]
- Sample Measurement: Empty the cuvette, rinse it with the **sulfanilic acid** solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer.
- Spectrum Acquisition: Record the absorbance spectrum over the desired wavelength range.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

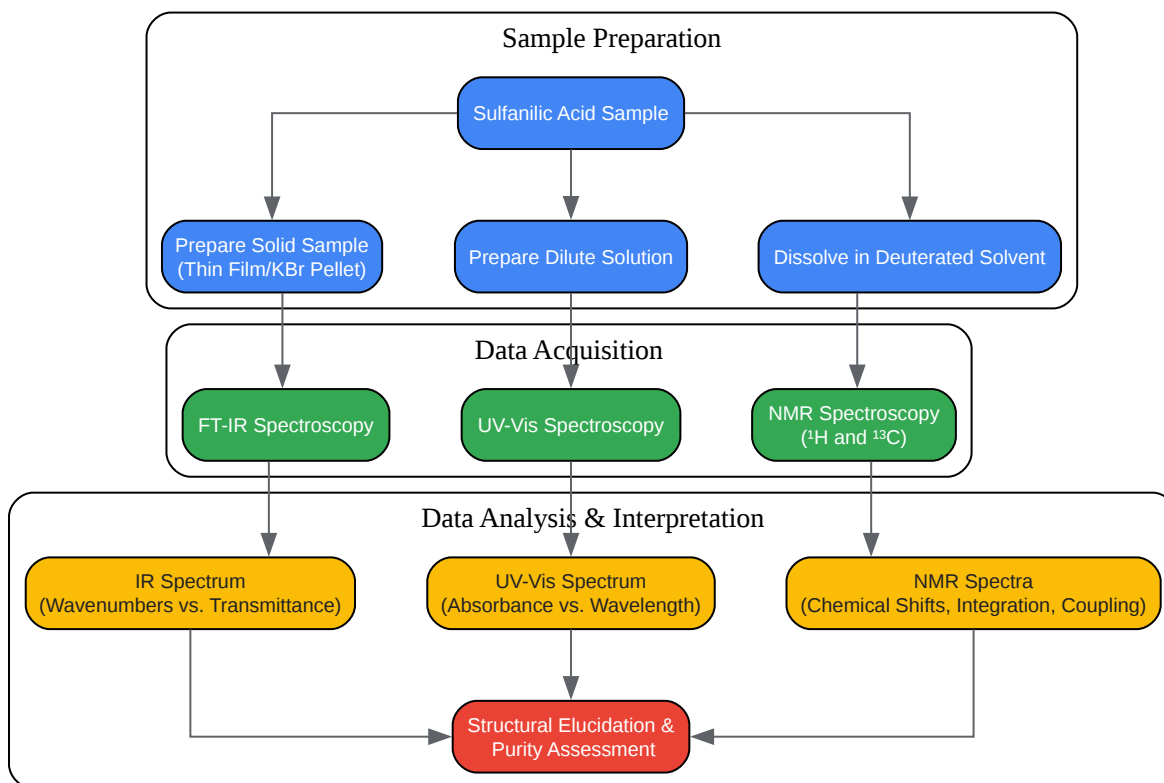
Objective: To obtain ^1H and ^{13}C NMR spectra of **sulfanilic acid** to elucidate its molecular structure.

Methodology: Solution-State NMR[15][16]

- Sample Preparation: Dissolve an appropriate amount of **sulfanilic acid** in a deuterated solvent (e.g., D_2O or DMSO-d_6) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's superconducting magnet will align the nuclear spins of the sample.[15]
- Spectrum Acquisition: Expose the sample to pulses of radiofrequency radiation. The absorbed and emitted radiation is detected and recorded as a free induction decay (FID).[15][16]
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform.[15]
- Spectrum Analysis: Analyze the resulting ^1H and ^{13}C NMR spectra to determine chemical shifts, signal integrations, and coupling patterns, which provide detailed information about the molecular structure.

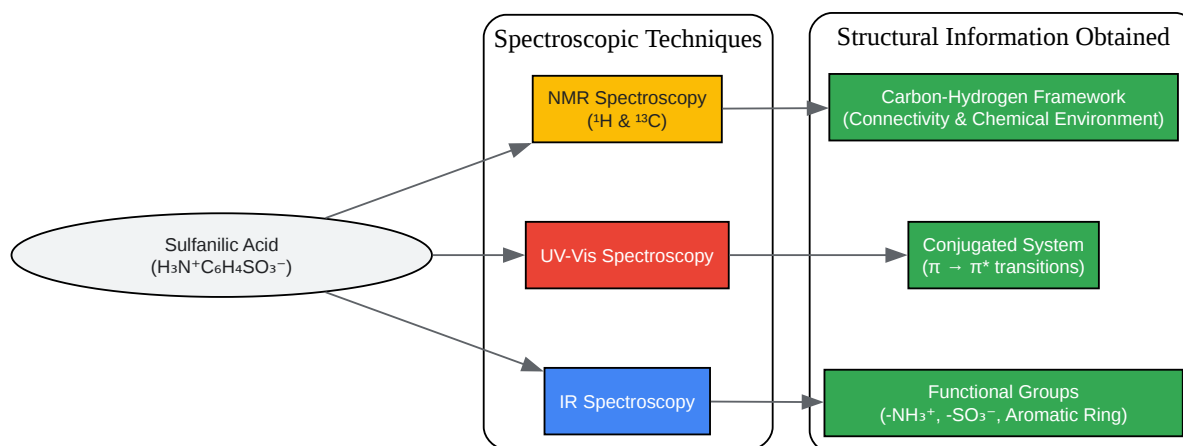
Visualized Workflows and Relationships

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the analysis of **sulfanilic acid**.



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Caption: General workflow for the spectroscopic analysis of **sulfanilic acid**.



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Caption: Relationship between spectroscopic methods and structural information for **sulfanilic acid**.

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